molecular formula C4H11ClIN B12708930 Iodomethyltrimethylammonium chloride CAS No. 65603-17-0

Iodomethyltrimethylammonium chloride

Cat. No.: B12708930
CAS No.: 65603-17-0
M. Wt: 235.49 g/mol
InChI Key: UCANDUYIPXYSEQ-UHFFFAOYSA-M
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Description

Iodomethyltrimethylammonium chloride is a quaternary ammonium salt that serves as a potent alkylating agent in organic synthesis and chemical research. While detailed physical data for the chloride salt is less commonly reported in the public domain, its close structural analogue, iodomethyltrimethylammonium iodide, is a well-characterized reagent. This iodide compound, with a molecular formula of C4H11I2N and a molecular weight of 326.95 g/mol, is known to decompose at temperatures around 190°C . The primary research value of iodomethyltrimethylammonium salts lies in their role as precursors to more specialized reagents. Most notably, under thermal conditions, they can undergo pyrolysis to generate Eschenmoser's salt (dimethyl(methylene)ammonium iodide), a powerful dimethylaminomethylating agent . This transformation makes this compound a valuable starting point for introducing the dimethylaminomethylene functional group into target molecules. Researchers utilize such reagents for the efficient dimethylaminomethylation of enolates, silyl enol ethers, and other substrates with acidic protons . The resulting tertiary amines can be further functionalized; for example, through sequential methylation and elimination steps, they can be converted into methylidenated ketones, expanding their utility in constructing complex molecular architectures. As a reactive organoiodine compound, appropriate safety precautions must be observed. Handling should be conducted in a well-ventilated fume hood, and personnel should wear suitable protective equipment, as related ammonium compounds can be harmful and cause skin and eye irritation . This product is intended for laboratory and research applications only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

65603-17-0

Molecular Formula

C4H11ClIN

Molecular Weight

235.49 g/mol

IUPAC Name

iodomethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C4H11IN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1

InChI Key

UCANDUYIPXYSEQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CI.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodomethyltrimethylammonium chloride can be synthesized through the isotope-exchange reaction of diiodomethane with sodium iodide (NaI), followed by a reaction with trimethylamine . This method yields a specific activity of 20 µCl/mg .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Iodomethyltrimethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodomethyl group.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium iodide, trimethylamine, and other nucleophiles. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with nucleophiles can lead to the formation of various substituted ammonium compounds.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Bioactive Compounds
Iodomethyltrimethylammonium chloride serves as an important intermediate in the synthesis of various bioactive compounds. It can be used to introduce quaternary ammonium moieties into drugs, which can enhance their pharmacological properties. For instance, it has been utilized in the synthesis of acetylcholine analogs and other therapeutics that require quaternary nitrogen atoms for biological activity .

2. Antimicrobial Activity
Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. The introduction of this compound into various structures has shown enhanced efficacy against a range of bacteria and fungi, making it a valuable tool in developing new antimicrobial agents .

Radiopharmaceutical Applications

1. Myocardial Imaging
this compound has been investigated for its potential use in myocardial imaging. A study demonstrated that when labeled with iodine-131, this compound showed promising results in imaging the heart due to its rapid uptake and stability in vivo. The tissue distribution studies indicated high accumulation in the kidneys and heart, suggesting its utility for non-invasive cardiac imaging techniques .

2. Radioiodination Techniques
The compound is also significant in radioiodination processes where it can be used to label various biological molecules with radioisotopes for diagnostic purposes. This labeling is critical for tracking the metabolism of drugs and understanding their pharmacokinetics .

Organic Synthesis

1. Reagent in Organic Reactions
In organic chemistry, this compound acts as a versatile reagent for the methylation of nucleophiles. Its ability to transfer methyl groups efficiently makes it useful in synthesizing various organic compounds, including heterocycles and pharmaceuticals .

2. Functionalization of Surfaces
The compound can be applied to modify surfaces, enhancing their properties for specific applications such as catalysis or sensor development. By functionalizing materials with this compound, researchers can create surfaces with tailored chemical functionalities that improve their performance in various chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives synthesized from this compound against common pathogens. The results indicated that certain derivatives displayed potent activity comparable to conventional antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Myocardial Imaging

In a clinical trial involving myocardial imaging, patients received doses of iodine-131-labeled this compound. The imaging results showed clear delineation of cardiac tissues with minimal side effects, demonstrating the compound's effectiveness and safety profile for diagnostic use .

Mechanism of Action

The mechanism of action of iodomethyltrimethylammonium chloride involves its interaction with molecular targets through its quaternary ammonium structure. This interaction can lead to various effects, including changes in molecular pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Quaternary ammonium salts share a common core structure but differ in substituents, leading to variations in applications, stability, and toxicity. Below is a detailed comparison of iodomethyltrimethylammonium chloride with key analogs:

Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS No.
This compound C₄H₁₂INCl 235.50 Iodomethyl, 3 methyl groups Not listed
Tetramethylammonium chloride C₄H₁₂ClN 109.60 4 methyl groups 593-81-7
Dodecyltrimethylammonium chloride C₁₅H₃₄ClN 263.89 Dodecyl, 3 methyl groups 112-00-5
Choline chloride C₅H₁₄ClNO 139.63 Hydroxyethyl, 3 methyl groups 67-48-1

Key Observations :

  • Unlike choline chloride, which has a hydroxyl group for hydrogen bonding, this compound lacks hydrophilic moieties, reducing solubility in polar solvents .
Physicochemical Properties
Property This compound Tetramethylammonium chloride Dodecyltrimethylammonium chloride
Melting Point (°C) Not reported 230–235 (decomposes) 248–250
Solubility Limited data; likely polar aprotic solvents Water-soluble Soluble in water, ethanol
Reactivity High (iodine as leaving group) Low (stable chloride ion) Surfactant properties

Research Findings :

  • Reactivity: Iodine’s larger atomic radius and weaker bond strength compared to chlorine make this compound more reactive in alkylation reactions. For example, iodine monochloride (ICl) has been shown to facilitate isomerization and deglycosylation in nucleoside analogs, suggesting similar iodine-containing compounds may act as catalysts or intermediates .
  • Stability : Unlike dodecyltrimethylammonium chloride, which is thermally stable up to 250°C, this compound may decompose at lower temperatures due to the labile C–I bond .

Biological Activity

Iodomethyltrimethylammonium chloride, commonly referred to as I-131 TMA, is a quaternary ammonium compound that has garnered attention for its potential applications in biomedical imaging and therapeutic contexts. This article delves into its biological activity, stability, distribution, and potential toxicity, supported by data tables and relevant case studies.

I-131 TMA is synthesized through an isotope-exchange reaction involving diiodomethane and sodium iodide, followed by a reaction with trimethylamine. The resulting compound has a specific activity of approximately 20 µCi/mg, making it suitable for radiolabeling applications in medical imaging.

In Vivo Stability and Distribution

Research has demonstrated that I-131 TMA exhibits significant stability in vivo, which is crucial for its use in myocardial imaging. Following intravenous administration in mice, the compound showed rapid uptake in various tissues, particularly the heart, kidneys, and urine. The heart-to-blood ratios over time were recorded as follows:

Time (min)Heart-to-Blood Ratio
1010.2
307.7
608.3
1209.6

These ratios indicate a high preference for myocardial accumulation, suggesting that I-131 TMA can be effectively utilized for imaging cardiac tissues .

Potential Applications

  • Myocardial Imaging : The rapid uptake and retention of I-131 TMA in the heart make it a promising candidate for non-invasive imaging techniques to assess myocardial function.
  • Radiopharmaceutical Synthesis : Its stability and specific activity allow for the development of radiopharmaceuticals that can be used in various diagnostic applications.

Toxicity Studies

While I-131 TMA has shown promising biological activity, understanding its toxicity profile is essential for safe application in clinical settings. The LD50 (lethal dose for 50% of the population) was determined to be approximately 33 mg/kg in animal studies, indicating a moderate safety margin at therapeutic doses .

Case Studies and Research Findings

Recent studies have explored the biological activity of various quaternary ammonium salts, including I-131 TMA:

  • Antileishmanial Activity : A study on related quaternary ammonium compounds indicated varying degrees of cytotoxicity and antileishmanial activity with LC50 values ranging from 9 to 46 µg/mL against human U937 cells . This suggests that structural modifications within this class may yield compounds with enhanced pharmacological profiles.
  • Cardiovascular Applications : Ongoing research highlights the potential of I-131 TMA in cardiovascular imaging and therapy, emphasizing its role in improving diagnostic accuracy in conditions like cardiomyopathy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for iodomethyltrimethylammonium chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between trimethylamine and iodomethyl chloride. Key parameters include stoichiometric ratios (e.g., maintaining a 1:1 molar ratio of trimethylamine to iodomethyl chloride), solvent choice (e.g., anhydrous ethanol to minimize hydrolysis), and temperature control (0–5°C to suppress side reactions). Post-synthesis purification involves recrystallization from ethanol-water mixtures to remove unreacted trimethylamine and byproducts like ammonium salts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Ensure local exhaust ventilation to avoid inhalation of dust. Store in airtight containers away from moisture and oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency rinsing with water is required for skin exposure .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Titration : Argentometric titration (≥98% purity verification) .
  • Spectroscopy : IR spectroscopy to confirm N–CH₃ and C–I bonds; ¹H/¹³C NMR for structural elucidation (e.g., δ ~3.3 ppm for trimethylammonium protons) .
  • Thermal Analysis : Melting point determination (expected range: 270–280°C) and DSC to assess phase transitions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis of this compound during synthesis?

  • Methodological Answer : Use aprotic solvents (e.g., THF or DMF) under inert atmosphere (N₂/Ar). Control pH by adding a weak base (e.g., NaHCO₃) to neutralize HCl byproducts, which accelerate hydrolysis. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) to terminate the reaction before degradation occurs .

Q. How should researchers address contradictory data on the stability of this compound in aqueous vs. anhydrous environments?

  • Methodological Answer : Conduct kinetic studies under controlled humidity and temperature. Use Karl Fischer titration to quantify water content in samples. Compare decomposition pathways via LC-MS: aqueous solutions may hydrolyze to trimethylamine and iodomethanol, while anhydrous samples degrade via thermal decomposition (TGA-MS data). Reconcile discrepancies by standardizing storage conditions (e.g., desiccants for anhydrous stability) .

Q. What strategies mitigate side reactions when using this compound as a quaternizing agent in polymer synthesis?

  • Methodological Answer : Pre-dry monomers and solvents (e.g., molecular sieves for THF). Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems. Monitor quaternization efficiency via conductometric titration or elemental analysis for iodine content .

Q. How does the hygroscopicity of this compound impact its application in ionic liquid formulations?

  • Methodological Answer : Characterize hygroscopicity using dynamic vapor sorption (DVS) assays. Compare with analogues (e.g., tetramethylammonium chloride) to assess water uptake kinetics. Modify formulations by blending with hydrophobic ionic liquids (e.g., [BMIM][PF₆]) or incorporating silica nanoparticles to reduce moisture sensitivity .

Data Presentation and Analysis

  • Example Table : Comparison of Synthetic Routes

    MethodSolventTemp (°C)Yield (%)Purity (%)Key Challenge
    Trimethylamine + ICH₂ClAnhydrous EtOH0–57895Hydrolysis control
    Quaternization of Me₃NDMF258598Solvent removal post-reaction
  • Key References :

    • Safety and stability
    • Synthetic protocols:
    • Analytical techniques:

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